
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Overview
Description
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is a chemical compound used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is also used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .
Synthesis Analysis
2-Bromo-3,3,3-trifluoro-1-propene may be used in the synthesis of 3,3,3-trifluoropropynyllithium anion via treatment with lithium diisopropylamide at a very low temperature (-78°C) .Molecular Structure Analysis
The molecular formula of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is C4HBrF6 . The average mass is 242.945 Da and the monoisotopic mass is 241.916580 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene include a refractive index of n20/D 1.3550 (lit.) and a boiling point of 29-30 °C (lit.) . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Molecules
This compound serves as a crucial synthetic building block for creating trifluoromethyl-substituted molecules. These molecules are of significant interest due to their unique chemical and physical properties, such as increased thermal stability and lipophilicity, which are valuable in pharmaceuticals and agrochemicals .
Monomer in Fluoropolymer Production
The compound is used as a monomer in the production of fluoropolymers. Fluoropolymers exhibit exceptional resistance to solvents, acids, and bases, making them ideal for use in corrosive environments and in the manufacture of high-performance materials .
Intermediate in Organofluorine Compounds
It acts as an intermediate in the production of organofluorine compounds. These compounds are integral in various applications, including refrigerants, anesthetics, and in the development of surface-repellent coatings .
Fire Suppression Efficiency Enhancement
When added to N2 gas, 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can enhance fire suppression efficiency. This application is particularly important in developing safer and more effective fire extinguishing systems .
Low-Temperature Reactions
The compound may be used in reactions at very low temperatures, such as the synthesis of 3,3,3-trifluoropropynyllithium anion via treatment with lithium diisopropylamide at -78°C. This process is crucial for reactions that require strict temperature control to prevent decomposition or unwanted side reactions .
Research on Non-Ozone Depleting Substances
Due to its unique structure, the compound is studied as a potential non-ozone depleting substance. This research is critical in finding alternatives to harmful chemicals that affect the ozone layer and contribute to global warming .
Pharmaceutical Research
In pharmaceutical research, this compound’s trifluoromethyl group is of particular interest. The incorporation of this group into drug molecules can significantly alter the drug’s metabolic stability, making it a valuable tool in drug design and development .
Agrochemical Formulations
The compound is also explored for its use in agrochemical formulations. Its properties can lead to the development of new pesticides and herbicides with improved efficacy and reduced environmental impact .
properties
IUPAC Name |
1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF6/c5-1-2(3(6,7)8)4(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJLUMZCXWKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378452 | |
| Record name | 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
CAS RN |
382-15-0 | |
| Record name | 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



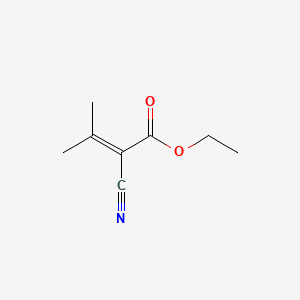
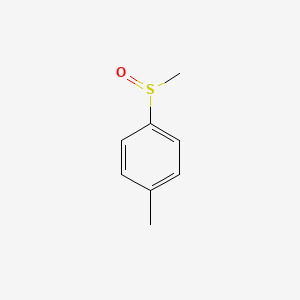
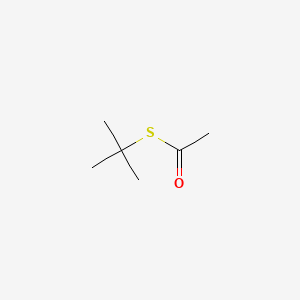
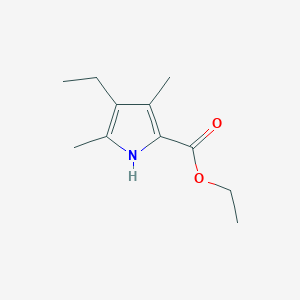
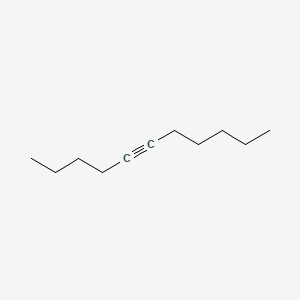


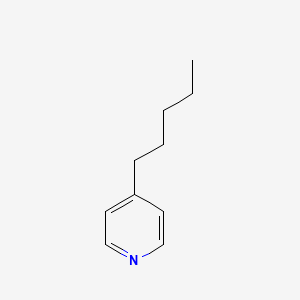

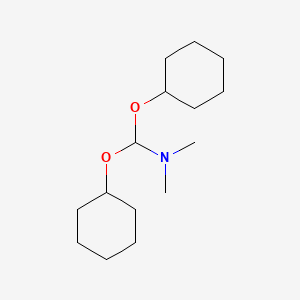
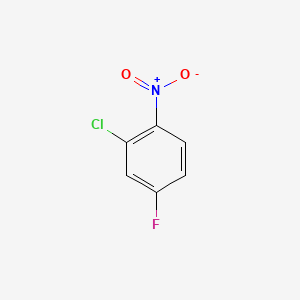
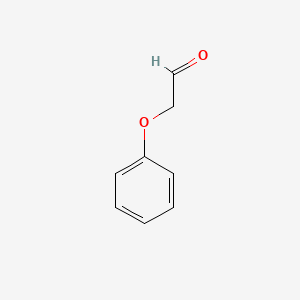
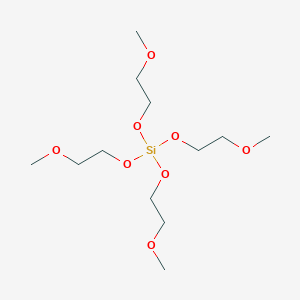
![1H-Benz[6,7]indazolo[2,3,4-fgh]naphth[2'',3'':6',7']indolo[3',2':5,6]anthra[2,1,9-mna]acridine-2,7,10,15-tetrone](/img/structure/B1585838.png)